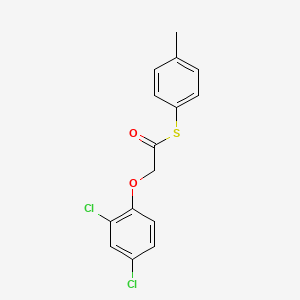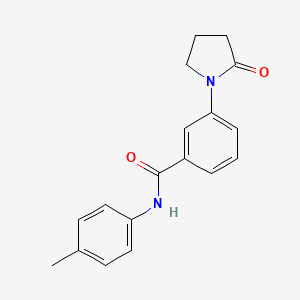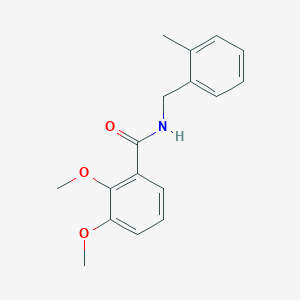
S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioate, also known as dichlofenthion, is a synthetic organophosphorus compound that has been widely used as an insecticide and acaricide. It was first introduced in the 1960s and has since been used to control a variety of agricultural pests, including mites, aphids, and whiteflies.
Wirkmechanismus
Dichlofenthion acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine at the synapses of the nervous system. This results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect or mite. The mechanism of action of S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon is similar to that of other organophosphorus compounds.
Biochemical and physiological effects:
Dichlofenthion has been shown to have a range of biochemical and physiological effects on insects and mites. These include inhibition of acetylcholinesterase activity, disruption of the nervous system, and alteration of the metabolism of lipids and carbohydrates. In addition, S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon has been shown to have effects on the immune system of insects, which may impact their susceptibility to other diseases and parasites.
Vorteile Und Einschränkungen Für Laborexperimente
Dichlofenthion has several advantages for use in laboratory experiments. It is a well-established insecticide and acaricide with a known mechanism of action, making it a useful tool for studying the physiology and behavior of insects and mites. In addition, S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon has been shown to be effective against a wide range of pests, including those that have developed resistance to other insecticides. However, S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon also has several limitations. It is highly toxic to non-target organisms, including humans, and must be handled with care. In addition, its use in laboratory experiments may not accurately reflect its effects in the field, where other factors such as weather and pest populations may impact its efficacy.
Zukünftige Richtungen
There are several future directions for S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon research. One area of interest is the development of new formulations and delivery methods that reduce the risk of exposure to non-target organisms. Another area of interest is the investigation of the effects of S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon on the microbiome of insects and mites, as well as on other aspects of their physiology and behavior. Finally, there is a need for further research on the potential long-term effects of S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon on ecosystems and the environment, as well as on the development of resistance in target pests.
Synthesemethoden
Dichlofenthion is synthesized through the reaction of 2,4-dichlorophenol with 4-methylphenyl-2-chloroethyl sulfide in the presence of a base. The resulting product is then treated with a thiol to yield the final compound. The synthesis method is well-established and has been described in several publications.
Wissenschaftliche Forschungsanwendungen
Dichlofenthion has been extensively studied for its insecticidal and acaricidal properties. It has been shown to be effective against a wide range of pests, including those that have developed resistance to other insecticides. In addition, S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon has been used in research to study the physiology and behavior of insects and mites, as well as to investigate the effects of pesticides on non-target organisms.
Eigenschaften
IUPAC Name |
S-(4-methylphenyl) 2-(2,4-dichlorophenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2S/c1-10-2-5-12(6-3-10)20-15(18)9-19-14-7-4-11(16)8-13(14)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQGAYFWUDRKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5787300.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787303.png)
![3-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5787309.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B5787320.png)
![N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5787329.png)

![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)
![5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5787340.png)
![methyl 3-[(acetyloxy)methyl]-4-methoxybenzoate](/img/structure/B5787342.png)
![1-[2-(2-naphthyloxy)ethyl]pyrrolidine](/img/structure/B5787350.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)


![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)